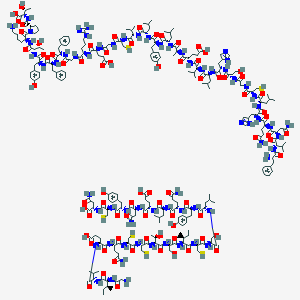
Mgggr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mgggr is a novel compound that has recently gained attention in the scientific community for its potential therapeutic applications. It is a synthetic molecule that has been designed to target specific cellular pathways, making it a promising candidate for the treatment of various diseases. In
Aplicaciones Científicas De Investigación
Marine Genetic Resources (MGRs) and International Law
Marine Genetic Resources (MGRs), particularly in areas beyond national jurisdiction (ABNJ), are significant for scientific research. The United Nations Convention on the Law of the Sea (UNCLOS) plays a crucial role in regulating access to MGRs and the sharing of benefits from their utilization. The marine scientific research (MSR) regime of UNCLOS is pivotal for setting up non-monetary benefit-sharing obligations, which include disseminating information, data, and research results concerning MGRs. This legal framework influences the ongoing UN negotiations on marine biodiversity in the ABNJ (Yu, 2020).
Access to MGR for Biodiversity Research
Access to MGR for the biodiversity research community is essential for characterizing deep-sea and ABNJ environments. The new treaty under UNCLOS for the conservation and sustainable use of marine biological diversity is a significant development. This treaty highlights the need for clear legal definitions of MGR and scopes of related benefit-sharing. It emphasizes the importance of global governance and the advancement in genomics, which aids in handling increasing volumes of data. Promoting best practices in accessibility of MGR is crucial for research, conservation, and environmental monitoring (Rabone et al., 2019).
Mg2+ Enhancement in Aerobic Granulation
The role of Mg2+ in enhancing aerobic granulation in sequencing batch reactors (SBRs) is significant. Mg2+ addition has been shown to lead to higher microbial diversity and faster substrate biodegradation in mature granules, compared to Ca2+ addition. This research indicates that Mg2+ plays a key role in the biological properties of sludge granulation, which is crucial for wastewater treatment and environmental management (Liu et al., 2010).
Mg in Biodegradable Medical Applications
Mg alloys are increasingly researched for their application in biodegradable medical devices. Research emphasizes the need for a systematic laboratory investigation to understand the corrosion behavior controlled by body fluid constituents. The detailed study of the Mg corrosion mechanism and its potential medical applications remains a crucial area of research (Atrens et al., 2013).
Propiedades
IUPAC Name |
3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[5-hydroxy-2-methoxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O21/c1-5-8(27)18(44-23-16(35)11(30)9(28)6(3-26)42-23)20(25(39-2)41-5)46-24-17(36)12(31)10(29)7(43-24)4-40-22-15(34)13(32)14(33)19(45-22)21(37)38/h5-20,22-36H,3-4H2,1-2H3,(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGBHQRXLBYEBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926181 |
Source


|
| Record name | Methyl hexopyranosyl-(1->3)-[hexopyranuronosyl-(1->6)hexopyranosyl-(1->2)]-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[5-hydroxy-2-methoxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid | |
CAS RN |
128643-92-5 |
Source


|
| Record name | Methyl 3-O-glucopyranosyl-2-O-(6-O-(glucopyranosyluronic acid)glucopyranosyl)rhamnopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128643925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hexopyranosyl-(1->3)-[hexopyranuronosyl-(1->6)hexopyranosyl-(1->2)]-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)







